Cas no 90703-73-4 (9-methyl-1,4,9-triazaspiro[5.5]undecane)
9-methyl-1,4,9-triazaspiro[5.5]undecane Chemical and Physical Properties
Names and Identifiers
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- 1,4,9-Triazaspiro[5.5]undecane,9-methyl-
- 1,4,9-Triazaspiro[5.5]undecane,9-methyl-(9CI)
- 9-METHYL-1,4,9-TRIAZASPIRO[5.5]UNDECANE
- SCHEMBL6012815
- AT28661
- 90703-73-4
- 9-methyl-1,4,9-triazaspiro[5.5]undecane
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- Inchi: 1S/C9H19N3/c1-12-6-2-9(3-7-12)8-10-4-5-11-9/h10-11H,2-8H2,1H3
- InChI Key: MBHALRTWMUHMKC-UHFFFAOYSA-N
- SMILES: N1CCNCC21CCN(C)CC2
Computed Properties
- Exact Mass: 169.157897619g/mol
- Monoisotopic Mass: 169.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 46
- Rotatable Bond Count: 4
- Complexity: 979
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 6.4
- Topological Polar Surface Area: 27.3Ų
9-methyl-1,4,9-triazaspiro[5.5]undecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM218600-1g |
9-Methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 97% | 1g |
$1859 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0079-100MG |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 95% | 100MG |
¥ 2,607.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0079-250MG |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 95% | 250MG |
¥ 4,171.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0079-500MG |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 95% | 500MG |
¥ 6,956.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0079-1G |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 95% | 1g |
¥ 10,428.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0079-5G |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 95% | 5g |
¥ 31,284.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0079-100.0mg |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 95% | 100.0mg |
¥2607.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0079-250.0mg |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 95% | 250.0mg |
¥4170.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0079-500.0mg |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 95% | 500.0mg |
¥6956.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW0079-1.0g |
9-methyl-1,4,9-triazaspiro[5.5]undecane |
90703-73-4 | 95% | 1.0g |
¥10428.0000 | 2025-04-11 |
9-methyl-1,4,9-triazaspiro[5.5]undecane Suppliers
9-methyl-1,4,9-triazaspiro[5.5]undecane Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 9-methyl-1,4,9-triazaspiro[5.5]undecane
9-Methyl-1,4,9-Triazaspiro[5.5]Undecane: A Comprehensive Overview
9-Methyl-1,4,9-triazaspiro[5.5]undecane (CAS No. 90703-73-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its spirocyclic structure and the presence of a methyl group at the 9-position, exhibits a range of interesting properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The spirocyclic nature of 9-methyl-1,4,9-triazaspiro[5.5]undecane provides it with a rigid and well-defined conformation, which can be advantageous in designing molecules with specific biological activities. The triaza ring system, combined with the spiro linkage, offers a unique scaffold for the introduction of functional groups that can modulate the compound's pharmacological properties. This structural flexibility has led to its exploration in multiple therapeutic areas.
Recent studies have highlighted the potential of 9-methyl-1,4,9-triazaspiro[5.5]undecane as a ligand for various biological targets. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to interact with G protein-coupled receptors (GPCRs), which are key targets for many drugs used in treating conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes. The compound's binding affinity and selectivity for these receptors make it a promising lead for further optimization.
In addition to its potential as a GPCR ligand, 9-methyl-1,4,9-triazaspiro[5.5]undecane has shown promise in the field of antimicrobial research. A study conducted by a team at the University of California found that this compound exhibits potent activity against several strains of bacteria, including multidrug-resistant pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes, which could be a valuable approach in combating antibiotic resistance.
The pharmacokinetic properties of 9-methyl-1,4,9-triazaspiro[5.5]undecane have also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its target site and exert its therapeutic effects without causing significant side effects.
To further enhance the therapeutic potential of 9-methyl-1,4,9-triazaspiro[5.5]undecane, researchers are exploring various chemical modifications to optimize its activity and reduce any potential toxicities. One approach involves introducing substituents at different positions on the triaza ring to fine-tune its binding affinity and selectivity for specific targets. Another strategy focuses on improving its solubility and stability to enhance its bioavailability.
The synthesis of 9-methyl-1,4,9-triazaspiro[5.5]undecane has been optimized through several methodologies to ensure high yields and purity levels. One common synthetic route involves the reaction of an appropriate diamine with a cyclic ketone in the presence of a suitable catalyst. This process can be scaled up efficiently for large-scale production, making it an attractive option for pharmaceutical companies looking to develop new drugs based on this scaffold.
In conclusion, 9-methyl-1,4,9-triazaspiro[5.5]undecane (CAS No. 90703-73-4) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an excellent candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of drug discovery efforts in multiple therapeutic areas.
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